molecular formula C13H13BN2O5 B13458424 [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid

Cat. No.: B13458424
M. Wt: 288.07 g/mol
InChI Key: LBUCHZLMOXNYSH-UHFFFAOYSA-N
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Description

The compound [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid features a boronic acid (-B(OH)₂) group attached to a 1H-isoindole scaffold fused with a 2,6-dioxopiperidine moiety. This structure combines the electrophilic character of boronic acid with the proteasome-targeting properties associated with dioxopiperidine derivatives. The boronic acid group enables unique reactivity, such as participation in Suzuki-Miyaura cross-coupling reactions or reversible covalent interactions with biological targets like the 20S proteasome .

Properties

Molecular Formula

C13H13BN2O5

Molecular Weight

288.07 g/mol

IUPAC Name

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]boronic acid

InChI

InChI=1S/C13H13BN2O5/c17-11-4-3-10(12(18)15-11)16-6-7-1-2-8(14(20)21)5-9(7)13(16)19/h1-2,5,10,20-21H,3-4,6H2,(H,15,17,18)

InChI Key

LBUCHZLMOXNYSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Glutamine Ester Preparation:
    The synthesis often begins with glutamine, which may be protected at the amino group and then esterified. Esterification can be performed using alkyl or benzyl halides under basic conditions to yield glutamine esters or their salts (e.g., hydrochloride salts).

  • 2-Haloalkylbenzoate Synthesis:
    The key coupling partner, an optionally substituted 2-haloalkylbenzoate, is prepared by halogenation of 2-alkylbenzoates using halogenating agents such as N-bromosuccinimide under free-radical conditions.

Coupling Reaction

  • The N-deprotected glutamine ester (free amine or acid addition salt) is reacted with the 2-haloalkylbenzoate under basic conditions, often using triethylamine or dimethylaminopyridine as acid acceptors. This step forms the coupled intermediate that links the glutamine-derived piperidinedione moiety to the benzoate framework.

Cyclization to Isoindoline Core

  • Cyclization is achieved by intramolecular condensation to form the isoindoline ring fused to the 2,6-dioxopiperidin-3-yl group. This can be effected under acidic or basic conditions, or by using activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole to activate carboxyl groups for cyclization.

Reduction and Functional Group Transformations

  • Nitro groups on the isoindoline ring can be reduced catalytically (e.g., hydrogenation over palladium on carbon under hydrogen pressure) to amino groups, which can be further manipulated or serve as precursors for boronic acid introduction.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Purpose/Transformation
1 Amino protection and esterification Alkyl/benzyl halides, base Prepare glutamine ester
2 Halogenation N-Bromosuccinimide, light Generate 2-bromoalkylbenzoate
3 Coupling N-deprotected glutamine ester, triethylamine or DMAP Form coupled intermediate
4 Cyclization Acidic/basic conditions or activating agents (SOCl2, CDI) Form isoindoline fused ring
5 Functional group transformation Catalytic hydrogenation, Pd/C, H2 Reduce nitro to amino
6 Borylation (inferred) Pd-catalyst, bis(pinacolato)diboron or similar Introduce boronic acid substituent

Notes on Purification and Characterization

  • Intermediates and final products are typically purified by standard techniques such as crystallization, filtration, and chromatography.
  • Characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Salts such as hydrochloride forms are often isolated for stability and handling.

Research Findings and Practical Considerations

  • The described processes have been optimized for commercial production, emphasizing cost-effectiveness and efficiency.
  • The use of protecting groups and controlled deprotection steps is critical to avoid side reactions and ensure high yields.
  • Halogenation and subsequent borylation steps require careful control of reaction conditions to prevent overreaction or decomposition.
  • The boronic acid functionality is valuable for further coupling reactions (e.g., Suzuki coupling) or for biological activity modulation.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Chemistry

In chemistry, [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a proteasome inhibitor. It can bind to the active sites of proteasomes, thereby inhibiting their function and leading to the accumulation of ubiquitinated proteins .

Medicine

Medically, [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is explored for its role in developing anticancer drugs. Its ability to inhibit proteasomes makes it a promising candidate for treating cancers that rely on proteasome activity for cell proliferation .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for creating polymers and other advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid involves its interaction with proteasomes. The boronic acid group binds to the catalytic threonine residue in the proteasome’s active site, inhibiting its proteolytic activity. This leads to the accumulation of ubiquitinated proteins, which can induce apoptosis in cancer cells . The compound’s ability to selectively target proteasomes makes it a valuable tool in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ primarily in their substituents at the isoindole-5-position, leading to divergent physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Boronic Acid Derivative Boronic Acid ~313.1 (calculated) Cross-coupling potential, proteasome inhibition -
2-(2,6-Dioxopiperidin-3-yl)-3-oxo-isoindole-5-carboxylic Acid Carboxylic Acid (-COOH) 315.27 Enhanced hydrogen bonding, acidic nature
5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Bromomethyl (-CH₂Br) 378.19 Alkylating agent intermediate
Piperazine-linked Propanoic Acid Hydrochloride Piperazine-ethoxypropanoic Acid 494.9 Improved solubility, basic nitrogen
Eragidomide (Difluoroacetamide Derivative) Difluoroacetamide 467.85 (C₂₂H₁₈ClF₂N₃O₄) Antineoplastic activity via IMiD mechanism

Physicochemical Properties

  • Its Lewis acidity facilitates interactions with serine residues in proteasomes, akin to bortezomib .
  • Carboxylic Acid Analog : The -COOH group confers higher acidity (pKa ~4-5), promoting ionization at physiological pH, which may limit blood-brain barrier penetration compared to boronic acid .
  • Piperazine-Containing Compound : The basic piperazine ring (pKa ~9) improves solubility in acidic environments and may enhance oral bioavailability .

Pharmacological Activity

  • Proteasome Inhibition : Boronic acid derivatives (e.g., bortezomib) are established proteasome inhibitors. The target compound may share this mechanism, whereas carboxylic acid analogs likely engage distinct targets .
  • Antineoplastic Efficacy : Piperazine-linked derivatives (e.g., ) may exhibit extended half-lives due to improved solubility, while halogenated variants (e.g., bromomethyl) could act as alkylating agents .

Research Findings and Clinical Relevance

  • Its boronic acid group is hypothesized to enhance proteasome binding kinetics .

Biological Activity

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyDetails
Molecular Formula C14H12N2O5
Molecular Weight 288.26 g/mol
CAS Number 2171519-15-4
Physical State Solid

The biological activity of boronic acids, including [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid, primarily involves their ability to interact with enzymes and proteins through reversible covalent bonding. This interaction is particularly significant in the inhibition of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

  • Inhibition of β-Lactamases : Boronic acids serve as transition-state analogs that mimic the substrate of β-lactamases. They bind to the active site of these enzymes, preventing them from hydrolyzing β-lactam antibiotics. For instance, studies have shown that derivatives like MB076 exhibit submicromolar inhibitory constants (KiK_i) against various Acinetobacter-derived cephalosporinases (ADCs) .
  • Synergistic Effects : When used in combination with other antibiotics, these compounds can restore the efficacy of β-lactam antibiotics against resistant strains. For example, MB076 has been demonstrated to act synergistically with multiple cephalosporins .

Biological Activity Studies

Recent studies have explored the biological activity of [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid in various contexts:

Case Study: Antimicrobial Activity

A study examining the compound's effectiveness against Acinetobacter baumannii revealed that it significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. The compound's ability to inhibit multiple ADC variants suggests a broad-spectrum potential against resistant strains.

In Vitro Testing

In vitro assays have indicated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. This is particularly relevant for its potential use in oncology.

Summary of Findings

The following table summarizes key findings from recent research on [2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid:

Study FocusFindings
Antimicrobial Activity Effective against Acinetobacter baumannii; synergistic with cephalosporins .
Cytotoxicity Induces apoptosis in cancer cell lines; G1 phase arrest observed.
Mechanism Inhibits β-lactamases; binds reversibly to active sites .

Q & A

Q. How to evaluate in vivo efficacy and pharmacokinetics in disease models?

  • Methodological Answer :
  • Xenograft models : Administer compound via oral gavage or IV and measure tumor regression (caliper measurements, bioluminescence imaging).
  • Pharmacokinetics : Assess plasma half-life (LC-MS/MS), tissue distribution, and metabolite profiling.
  • Toxicity : Monitor organ histopathology (liver, kidneys) and hematological parameters. Compare with structurally related analogs to identify toxicity drivers .

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